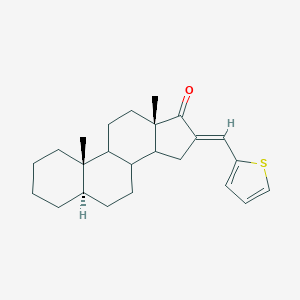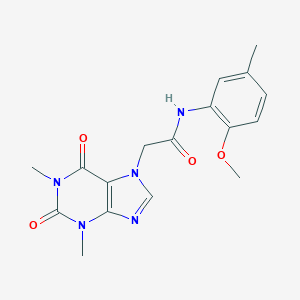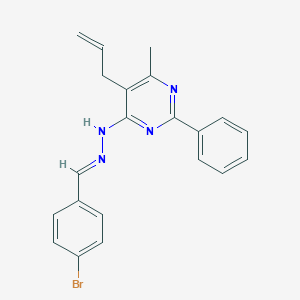
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It has been extensively studied for its potential therapeutic applications in a range of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
Mécanisme D'action
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 selectively inhibits PDE type 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE type 4, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 increases the levels of cAMP and cGMP, which in turn activate protein kinase A and protein kinase G, respectively. These kinases then phosphorylate a range of intracellular proteins, leading to a range of physiological effects, including smooth muscle relaxation, immune cell modulation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have a range of biochemical and physiological effects, including smooth muscle relaxation, immune cell modulation, and anti-inflammatory effects. In animal models of asthma and COPD, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to reduce airway hyperresponsiveness and to inhibit the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha. In addition, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have anti-inflammatory effects in models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has several advantages for lab experiments, including its high selectivity for PDE type 4 and its well-established pharmacological profile. However, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 also has several limitations, including its relatively low potency and its potential for off-target effects. In addition, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 is a highly lipophilic compound, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724. One area of interest is the development of more potent and selective PDE type 4 inhibitors, which could have improved therapeutic potential in a range of diseases. Another area of interest is the investigation of the potential of 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 as a treatment for inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is also interest in exploring the potential of 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 as a tool for studying the role of cAMP and cGMP signaling in a range of physiological and pathological processes.
Méthodes De Synthèse
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 can be synthesized through a multistep process, which involves the reaction of 7-bromo-1,3-dimethylxanthine with 2-phenylacetoacetonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the chlorination of the product with thionyl chloride. The purity of the compound can be further improved through recrystallization.
Applications De Recherche Scientifique
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been extensively studied for its potential therapeutic applications in a range of diseases, including asthma, COPD, and inflammatory disorders. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha, and to reduce airway hyperresponsiveness in animal models of asthma and COPD. In addition, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have anti-inflammatory effects in models of arthritis and colitis.
Propriétés
IUPAC Name |
8-chloro-1,3-dimethyl-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3/c1-18-12-11(13(22)19(2)15(18)23)20(14(16)17-12)8-10(21)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJOWNALIUYQPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2-methoxyphenol](/img/structure/B430823.png)
![3-fluoro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B430824.png)
![3-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B430826.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430827.png)
![4-chloro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B430828.png)
![4-chloro-N-[(1-phenylcyclopentyl)methyl]butanamide](/img/structure/B430829.png)
![5-[2-Oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B430830.png)
![2'-phenylspiro[cyclohexane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one](/img/structure/B430833.png)
![3-amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B430837.png)


![3-methyl-2-(methylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430842.png)